molecular formula C15H17ClF3NO2 B2420619 2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396853-43-2

2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2420619
CAS No.: 1396853-43-2
M. Wt: 335.75
InChI Key: YOYWDYAVOVINML-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a tetrahydropyran ring, and a trifluoroethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to produce 2-chlorophenyl derivatives.

    Introduction of the Tetrahydropyran Ring: The next step involves the formation of the tetrahydropyran ring through cyclization reactions.

    Attachment of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • 2-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(2-chlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-methylacetamide

Uniqueness

2-(2-Chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide stands out due to the presence of the trifluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO2/c16-13-4-2-1-3-11(13)9-14(21)20(10-15(17,18)19)12-5-7-22-8-6-12/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYWDYAVOVINML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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